

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

CAS number 1374258-59-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Cat. No.: B1530520

[Get Quote](#)

An In-Depth Technical Guide to **3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid** (CAS: 1374258-59-9): A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a strategic building block in contemporary drug discovery. Its molecular architecture, which combines the biologically significant indazole scaffold, the modulating effects of a trifluoromethyl group, and the synthetic versatility of a carboxylic acid handle, makes it an exceptionally valuable intermediate. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes with mechanistic insights, and its critical applications in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology.

The Strategic Importance of Fluorinated Indazoles in Drug Design

The indazole core is a privileged bicyclic heterocycle, meaning it is a structural motif frequently found in biologically active compounds and approved drugs.^[1] Its rigid structure and ability to participate in hydrogen bonding interactions make it an excellent scaffold for engaging with

biological targets. Numerous indazole-containing drugs, such as the kinase inhibitors axitinib and pazopanib, have demonstrated significant clinical success, primarily in oncology.[\[1\]](#)

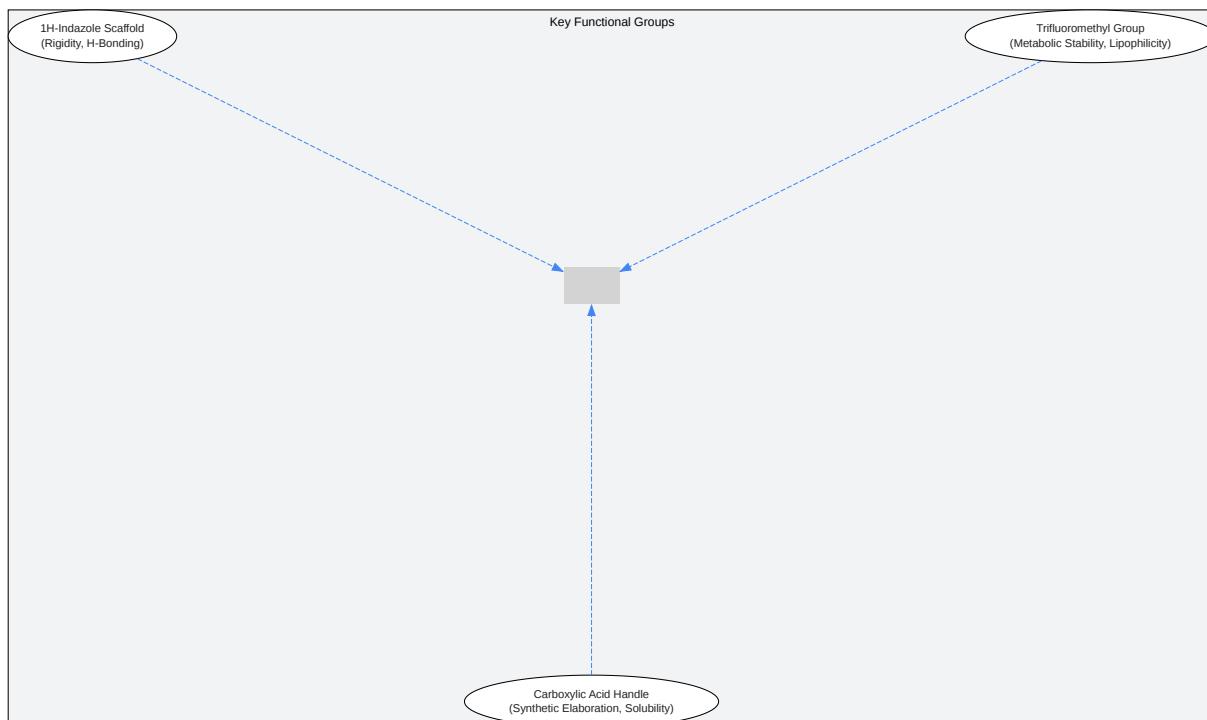
The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[\[2\]](#) This moiety can profoundly enhance a drug candidate's profile by:

- Increasing Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, often improving a compound's half-life.[\[3\]](#)
- Modulating Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and cell uptake.[\[3\]](#)[\[4\]](#)
- Enhancing Target Binding: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronics of the parent molecule and participate in favorable electrostatic or hydrogen bonding interactions with protein targets.[\[3\]](#)

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid synergistically combines these features, offering a pre-packaged, high-value fragment for constructing complex molecular entities with desirable drug-like properties.

Physicochemical Properties and Structural Analysis

The compound's utility is rooted in its distinct structural features and resulting chemical properties.

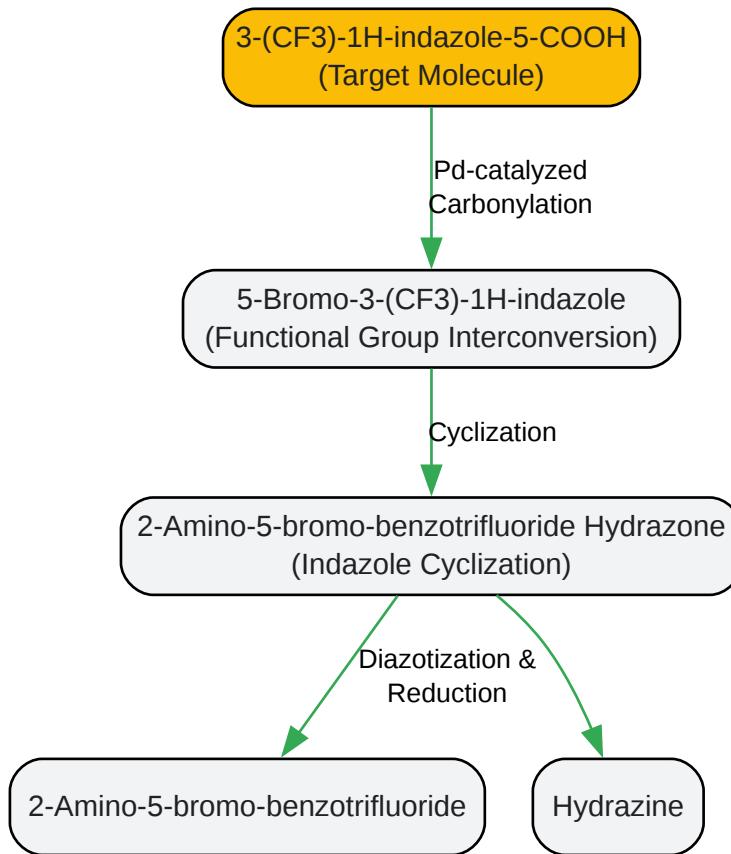

Key Compound Data

Property	Value	Reference
CAS Number	1374258-59-9	[5]
Molecular Formula	C ₉ H ₅ F ₃ N ₂ O ₂	[6]
Molecular Weight	230.14 g/mol	[6][7]
SMILES	C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)(F)	[6]
Appearance	Typically a solid	N/A
Storage Conditions	Sealed in a dry environment, 2-8°C	[6]

Structural Component Analysis

Each functional group within the molecule plays a critical role in its overall chemical personality and application potential.

- **1H-Indazole Core:** This bicyclic aromatic system provides a rigid, planar scaffold. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's active site.
- **3-(Trifluoromethyl) Group:** Positioned adjacent to the pyrazole-like nitrogen, the CF₃ group exerts a strong electron-withdrawing effect, influencing the acidity of the N-H proton and the overall electron distribution of the ring system. Its properties are key to enhancing the pharmacokinetic profile of derivative compounds.[3]
- **5-Carboxylic Acid Group:** This functional group is the primary synthetic handle. It provides a reactive site for a wide range of transformations, most notably amide bond formation, which is the cornerstone of building combinatorial libraries for drug screening.[8] It also offers a potential point of ionic interaction with biological targets and can influence the solubility of the molecule.


[Click to download full resolution via product page](#)**Caption:** Key functional motifs of the target molecule.

Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for CAS 1374258-59-9 is not prominently detailed in the literature, a robust and plausible synthetic route can be constructed from well-established methodologies for creating functionalized indazoles.^{[1][9]} The strategy hinges on the formation of the indazole ring via cyclization, followed by functional group manipulation.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the amide-like bond of the pyrazole ring and the carbon-carbon bond of the carboxylic acid, tracing back to simpler, commercially available precursors.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

The following multi-step process represents a viable pathway for laboratory-scale synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the title compound.

Exemplary Experimental Protocol

This protocol is a representative, non-optimized procedure based on established chemical transformations.[9][10]

Step 1: Synthesis of (4-bromo-2-(trifluoromethyl)phenyl)hydrazine

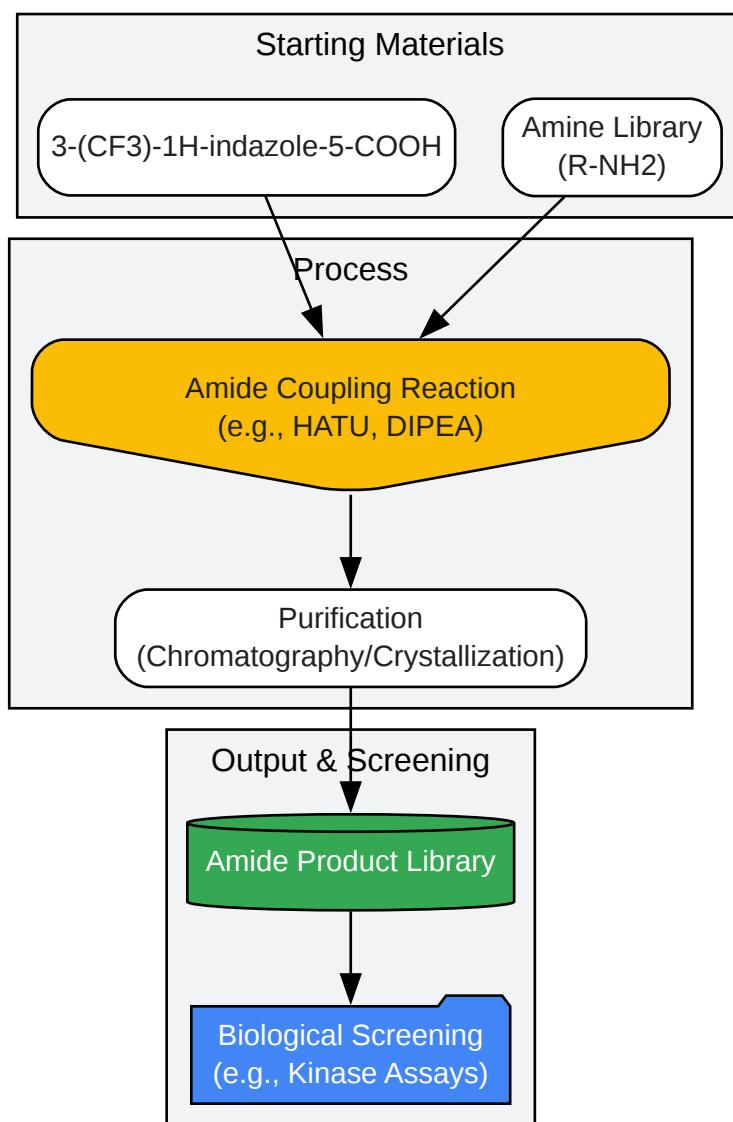
- **Rationale:** This initial step converts a commercially available fluorinated aromatic compound into the key hydrazine intermediate required for cyclization. Hydrazine hydrate acts as the nucleophile, displacing the activated fluorine atom via a nucleophilic aromatic substitution (S_NAr) mechanism.
- **Procedure:**
 - To a solution of 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equiv.) in a suitable solvent like ethanol or NMP, add hydrazine hydrate (3.0-5.0 equiv.).
 - Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.
 - Upon completion, cool the mixture to room temperature and pour it into ice-water.
 - Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product via column chromatography to yield the desired hydrazine.

Step 2: Synthesis of 5-Bromo-3-(trifluoromethyl)-1H-indazole

- **Rationale:** This is the key ring-forming step. While multiple methods exist, a common approach involves diazotization of an aniline followed by reduction and cyclization. However, starting from the prepared hydrazine, a direct cyclization can often be induced under acidic or thermal conditions. For this workflow, we assume a cyclization pathway from a related precursor. A more direct route from the phenylhydrazine could involve reaction with an orthoformate ester followed by acid-catalyzed cyclization.
- **Procedure (Illustrative Cyclization):**
 - Dissolve the (4-bromo-2-(trifluoromethyl)phenyl)hydrazine (1.0 equiv.) in a high-boiling point solvent like diphenyl ether.
 - Heat the reaction to a high temperature (e.g., 200-250 °C) to induce thermal cyclization, often with the elimination of a small molecule.
 - Monitor the reaction for the formation of the indazole product.
 - Cool the reaction and purify directly by chromatography or crystallization.

Step 3: Synthesis of **3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid**

- **Rationale:** The final step installs the carboxylic acid moiety. Palladium-catalyzed carbonylation of the aryl bromide is an efficient method. This reaction introduces a carbonyl group using carbon monoxide gas in the presence of a palladium catalyst, a phosphine ligand, and a base.
- **Procedure:**
 - Charge a pressure-rated reaction vessel with 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand like Xantphos (0.10 equiv.), and a base such as triethylamine (2.5 equiv.) in a solvent mixture like DMF/water.
 - Purge the vessel with carbon monoxide (CO) gas and then pressurize to 50-100 psi.
 - Heat the mixture to 80-110 °C with vigorous stirring for 8-16 hours.


- After cooling and carefully venting the CO gas, acidify the reaction mixture with aqueous HCl to a pH of 2-3.
- The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Applications in Medicinal Chemistry

The primary utility of **3-(trifluoromethyl)-1H-indazole-5-carboxylic acid** is as an intermediate for creating libraries of more complex molecules for biological screening.

Core Application: Amide Library Synthesis

The carboxylic acid is an ideal functional group for coupling with a diverse range of primary and secondary amines to generate a library of amides. This is a foundational reaction in medicinal chemistry for exploring the structure-activity relationship (SAR) of a new chemical series.

[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery using the title compound.

Protocol: HATU-Mediated Amide Coupling

- Causality & Reagent Selection: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective and common peptide coupling reagent. It activates the carboxylic acid to facilitate nucleophilic attack by the amine. A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction, driving the equilibrium towards product

formation.[8] DMF is chosen as the solvent for its high polarity and ability to dissolve a wide range of organic substrates.

- Procedure:

- In a clean, dry flask, dissolve **3-(trifluoromethyl)-1H-indazole-5-carboxylic acid** (1.0 equiv.) in anhydrous DMF.
- Add the desired primary or secondary amine (1.1 equiv.).
- Add HATU (1.2 equiv.) to the solution.
- Finally, add DIPEA (2.5 equiv.) dropwise while stirring.
- Allow the reaction to stir at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.
- Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude amide by flash column chromatography or recrystallization to obtain the final product.

Conclusion and Future Perspectives

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid stands as a testament to the power of strategic molecular design. It is not merely a chemical but a purpose-built tool for accelerating drug discovery. The convergence of a privileged biological scaffold, a key pharmacokinetic modulator (the CF_3 group), and a versatile synthetic handle (the COOH group) provides medicinal chemists with a powerful starting point for developing new chemical entities. Its application is particularly prominent in the search for next-generation kinase inhibitors, but its utility extends to any program where the indazole framework is desired. As drug discovery continues to demand molecules with increasingly optimized properties, the importance of

sophisticated, highly functionalized building blocks like CAS 1374258-59-9 will only continue to grow.

References

- Tully, D. C., & Patapoutian, A. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. *Journal of Medicinal Chemistry*, 57(12), 5129–5140. [\[Link\]](#)
- Jönsson, D., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. *Journal of Medicinal Chemistry*, 63(23), 14454–14468. [\[Link\]](#)
- Rooney, L., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Novartis OAK. [\[Link\]](#)
- AstraZeneca. (n.d.). N-Trifluoromethyl azoles: Recent additions to the medicinal chemist's toolbox. Future Science Group. [\[Link\]](#)
- Zahra, J. A., & Jabeen, I. (2024).
- MySkinRecipes. (n.d.). **3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid.** [\[Link\]](#)
- Aouad, M. R., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [\[Link\]](#)
- Kumar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [\[Link\]](#)
- Stuart, D. R., et al. (2013). Rhodium(III)
- Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. PubChem. [\[Link\]](#)
- Lai, A-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. N-Trifluoromethyl azoles: Recent additions to the medicinal chemist's toolbox - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shanghai Kaiwei Chemical Technology Co., Ltd. Product Catalog_Page83_ChemicalBook [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid CAS number 1374258-59-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1530520#3-trifluoromethyl-1h-indazole-5-carboxylic-acid-cas-number-1374258-59-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com